molecular formula C23H26N2O5 B13536679 (R)-2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)propanoic acid

(R)-2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)propanoic acid

Cat. No.: B13536679
M. Wt: 410.5 g/mol
InChI Key: KQZMZNLKVKGMJS-JLTOFOAXSA-N
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Description

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The process includes:

    Fmoc Protection: The amino acid is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput techniques to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The compound’s effects are mediated through its ability to form stable amide bonds, which are essential for the structural integrity of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protection group but differ in the amino acid residues.

    Boc-protected amino acids: Similar in function but use a different protecting group (tert-butyloxycarbonyl).

Uniqueness

(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc group, which provides stability and ease of removal during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the sequence and structure is crucial.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m1/s1

InChI Key

KQZMZNLKVKGMJS-JLTOFOAXSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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